3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione
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Overview
Description
3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is a heterocyclic compound that features a thiazolane ring substituted with a methoxyphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis .
Biochemical Pathways
The inhibition of stat3 activation, as seen in related compounds, can affect a variety of downstream effects, including the modulation of cytokine signaling and the regulation of cell growth and apoptosis .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Result of Action
Related compounds have been shown to strongly inhibit pro-inflammatory responses, suggesting potential anti-inflammatory and anti-arthritic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized using an oxidizing agent such as hydrogen peroxide or iodine to yield the desired thiazolane-dione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolane ring to a thiazolidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated methoxyphenyl derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a thiazolane ring.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group attached to an aniline derivative.
Uniqueness
3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is unique due to its thiazolane ring, which imparts distinct chemical and biological properties compared to other methoxyphenyl-containing compounds
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-oxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-9-4-2-8(3-5-9)11-7-15(13)6-10(11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWMGRDNPJWJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CS(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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